4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole
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Overview
Description
3,4-Dihydroisoquinoline belongs to the class of nitrogen-containing heterocyclic compounds and is a core structural component in various biologically active compounds . Isoxazole is a five-membered ring compound containing an oxygen atom and a nitrogen atom. It’s often used as a building block in organic synthesis due to its reactivity.
Synthesis Analysis
Several methodologies have been developed for the synthesis of the 3,4-dihydroisoquinoline framework, especially the 2-substituted derivatives . Unfortunately, multistep syntheses, harsh reaction conditions, and the use of toxic reagents and solvents have limited their full potential as a versatile fragment . Recently, use of green chemistry and alternative strategies are being explored to prepare diverse 3,4-dihydroisoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 3,4-dihydroisoquinoline derivatives can be influenced by various factors such as the presence of substituents and their positions . The structure of isoxazole is a five-membered ring with an oxygen atom and a nitrogen atom.Chemical Reactions Analysis
One-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions has been reported .Scientific Research Applications
Novel Amino Acid Antagonists
Research has demonstrated the development of novel excitatory amino acid (EAA) receptor antagonists derived from the isoxazole amino acid, aiming at neuroprotection and selective inhibition of non-NMDA receptor sites. These compounds showed potential in antagonizing excitation induced by specific agonists and protected rat striatal neurons against neurotoxic effects, indicating their utility in neuroscience research (Krogsgaard‐Larsen et al., 1991).
Synthesis of Dihydropyrroloisoquinolines
Another study focused on the synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives through rearrangement of 5-methyleneisoxazolidines. This novel synthesis approach contributes to the field of organic chemistry by providing new pathways for the construction of complex heterocyclic structures, offering insights into reaction mechanisms and potential pharmaceutical applications (Zhao & Eguchi, 1997).
Phytochemical Constituents Analysis
Research identifying new dihydroisoquinoline-N-oxide alkaloids from plant seeds exemplifies the exploration of natural products chemistry. These findings are crucial for understanding the chemical diversity in nature and its potential applications in drug discovery and development (Elkhamlichi et al., 2017).
Novel Isoquinolinone Derivatives
A study on the synthesis of novel 2-substituted-3,4-dihydro-1(2H)-isoquinolinones and their vasodilatation activity illustrates the intersection of synthetic chemistry and pharmacology, showcasing the potential of these compounds in medical research (San-qi, 2010).
Anticancer Activity of Isoquinolinequinone Derivatives
The synthesis and evaluation of aminoisoquinoline-5,8-quinones bearing α-amino acids moieties for their cytotoxic activity against cancer cell lines represent a significant contribution to medicinal chemistry and cancer research. This work highlights the role of structural modifications in enhancing biological activity and selectivity (Valderrama et al., 2016).
Mechanism of Action
While the mechanism of action for the specific compound “4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-5-methylisoxazole” is not available, some 3,4-dihydroisoquinoline derivatives have shown various pharmacological effects, which are enabled by their structural similarity with endogenous neurotransmitters .
Future Directions
Properties
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-11-14(8-15-17-11)10-16-7-6-12-4-2-3-5-13(12)9-16/h2-5,8H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFWPHSVXYREUQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCC3=CC=CC=C3C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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